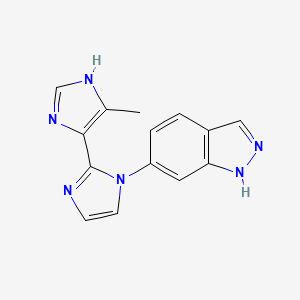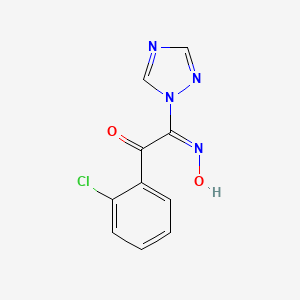![molecular formula C17H20N4O B5408547 N-[(5-methyl-2-pyrazinyl)methyl]-2-(3-pyrrolidinyl)benzamide hydrochloride](/img/structure/B5408547.png)
N-[(5-methyl-2-pyrazinyl)methyl]-2-(3-pyrrolidinyl)benzamide hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(5-methyl-2-pyrazinyl)methyl]-2-(3-pyrrolidinyl)benzamide hydrochloride, also known as JNJ-40411813, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of benzamide derivatives and has been synthesized through various methods. In
作用机制
The exact mechanism of action of N-[(5-methyl-2-pyrazinyl)methyl]-2-(3-pyrrolidinyl)benzamide hydrochloride is not fully understood. However, it is believed to exert its anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. It also inhibits the activity of cyclooxygenase-2, which is responsible for the production of prostaglandins that contribute to inflammation and pain.
Biochemical and Physiological Effects:
Studies have shown that this compound can effectively reduce inflammation and pain in animal models of rheumatoid arthritis and osteoarthritis. It has also been shown to reduce fever in animal models of pyrogen-induced fever. Furthermore, it has been found to be well-tolerated and safe in animal studies.
实验室实验的优点和局限性
One of the major advantages of N-[(5-methyl-2-pyrazinyl)methyl]-2-(3-pyrrolidinyl)benzamide hydrochloride is its potent anti-inflammatory and analgesic effects, which make it a promising candidate for the treatment of various inflammatory disorders. However, its limitations include its poor solubility in water, which makes it difficult to administer, and its potential toxicity at high doses.
未来方向
There are several future directions for the research on N-[(5-methyl-2-pyrazinyl)methyl]-2-(3-pyrrolidinyl)benzamide hydrochloride. One of the areas of interest is the development of novel formulations that can enhance its solubility and improve its pharmacokinetic profile. Another area of interest is the investigation of its potential use in the treatment of other inflammatory disorders such as psoriasis and multiple sclerosis. Additionally, further studies are needed to elucidate its mechanism of action and potential toxicity in humans.
Conclusion:
In conclusion, this compound is a novel compound that has shown promising anti-inflammatory and analgesic effects in animal studies. Its potential therapeutic applications make it a promising candidate for the treatment of various inflammatory disorders. However, further research is needed to fully understand its mechanism of action and potential toxicity in humans.
合成方法
The synthesis of N-[(5-methyl-2-pyrazinyl)methyl]-2-(3-pyrrolidinyl)benzamide hydrochloride has been reported in the literature through various methods. One of the commonly used methods involves the reaction of 2-(3-pyrrolidinyl)benzamide with 5-methyl-2-pyrazinecarboxaldehyde in the presence of a base such as potassium carbonate. This reaction leads to the formation of the desired compound, which is then purified through various techniques such as column chromatography, recrystallization, and HPLC.
科学研究应用
N-[(5-methyl-2-pyrazinyl)methyl]-2-(3-pyrrolidinyl)benzamide hydrochloride has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, analgesic, and antipyretic properties, making it a promising candidate for the treatment of various inflammatory disorders such as rheumatoid arthritis, osteoarthritis, and inflammatory bowel disease.
属性
IUPAC Name |
N-[(5-methylpyrazin-2-yl)methyl]-2-pyrrolidin-3-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O/c1-12-8-20-14(10-19-12)11-21-17(22)16-5-3-2-4-15(16)13-6-7-18-9-13/h2-5,8,10,13,18H,6-7,9,11H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYRJKFKOCNCMAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)CNC(=O)C2=CC=CC=C2C3CCNC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[2-(3-anilino-1-piperidinyl)-2-oxoethyl]-2-chlorophenol](/img/structure/B5408480.png)
![5-amino-3-[2-(6-bromo-1,3-benzodioxol-5-yl)-1-cyanovinyl]-1-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B5408482.png)
![2-{3-[(3aR*,7aS*)-5-methyl-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl]-3-oxopropyl}-1-isoindolinone](/img/structure/B5408491.png)
![tert-butyl[4-(2-thienylmethoxy)benzyl]amine hydrochloride](/img/structure/B5408503.png)
![2-[(1-ethyl-1H-pyrazol-4-yl)methylene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B5408506.png)
![(2-furylmethyl)[3-methoxy-4-(2-phenylethoxy)benzyl]amine hydrochloride](/img/structure/B5408513.png)
![4-benzoyl-5-(3-chlorophenyl)-1-[3-(diethylamino)propyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5408519.png)

![3-allyl-5-{3-methoxy-2-[3-(4-methoxyphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5408530.png)
![2-[1-(4-ethoxybenzyl)-3-oxo-2-piperazinyl]-N-isobutylacetamide](/img/structure/B5408538.png)


![methyl 3-({[1'-(pyridin-3-ylmethyl)-1,4'-bipiperidin-3-yl]carbonyl}amino)propanoate](/img/structure/B5408556.png)
